molecular formula C9H5BrF6 B1271523 2,5-Bis(trifluoromethyl)benzyl bromide CAS No. 302911-98-4

2,5-Bis(trifluoromethyl)benzyl bromide

Cat. No.: B1271523
CAS No.: 302911-98-4
M. Wt: 307.03 g/mol
InChI Key: CHSQGVCRNVEWIA-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Mode of Action

They can donate their benzyl group to nucleophiles, a process that can lead to various chemical transformations .

Action Environment

The action, efficacy, and stability of 2,5-Bis(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH, temperature, and presence of other chemical species in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,5-Bis(trifluoromethyl)benzyl bromide typically involves the bromination of 2,5-Bis(trifluoromethyl)toluene. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually include a temperature range of 0-25°C and a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination reaction is monitored closely to maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Bis(trifluoromethyl)benzyl bromide is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzyl bromide
  • 2-Fluoro-5-(trifluoromethyl)benzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide

Uniqueness

2,5-Bis(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the trifluoromethyl groups at the 2 and 5 positions on the benzene ring. This positioning significantly influences the compound’s reactivity and stability compared to its isomers and other similar compounds. The presence of two trifluoromethyl groups also imparts unique electronic and steric properties, making it a valuable reagent in various chemical synthesis processes .

Properties

IUPAC Name

2-(bromomethyl)-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSQGVCRNVEWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378279
Record name 2,5-Bis(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302911-98-4
Record name 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302911-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302911-98-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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